

Spontaneous Formation of 2-Oxohistidine in Biological Systems: A Technical Guide

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Compound of Interest

Compound Name: 2-Chlorohistidine

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Introduction

In biological systems, the interplay between reactive oxygen species (ROS) and biomolecules is a critical area of study, with implications for a wide range of physiological and pathological processes. One of the key players in the generation of potent oxidizing agents is myeloperoxidase (MPO), a heme-containing enzyme predominantly found in neutrophils.[1] During periods of inflammation and immune response, activated neutrophils release MPO, which catalyzes the reaction of hydrogen peroxide (H_2O_2) with chloride ions (Cl^-) to produce hypochlorous acid (HOCl), a powerful oxidant.[2][3]

While initially investigated for its role in host defense, the overproduction of HOCl can lead to oxidative damage to host tissues.[4] Histidine residues in proteins are particularly susceptible to oxidative modification due to their imidazole side chain. While the direct chlorination of histidine to form **2-chlorohistidine** has been a topic of interest, current research indicates that a more stable and biologically significant product of histidine oxidation is 2-oxohistidine.[5] The formation of 2-oxohistidine has been identified as a marker of oxidative stress and has been shown to play a role in redox signaling.[6][7]

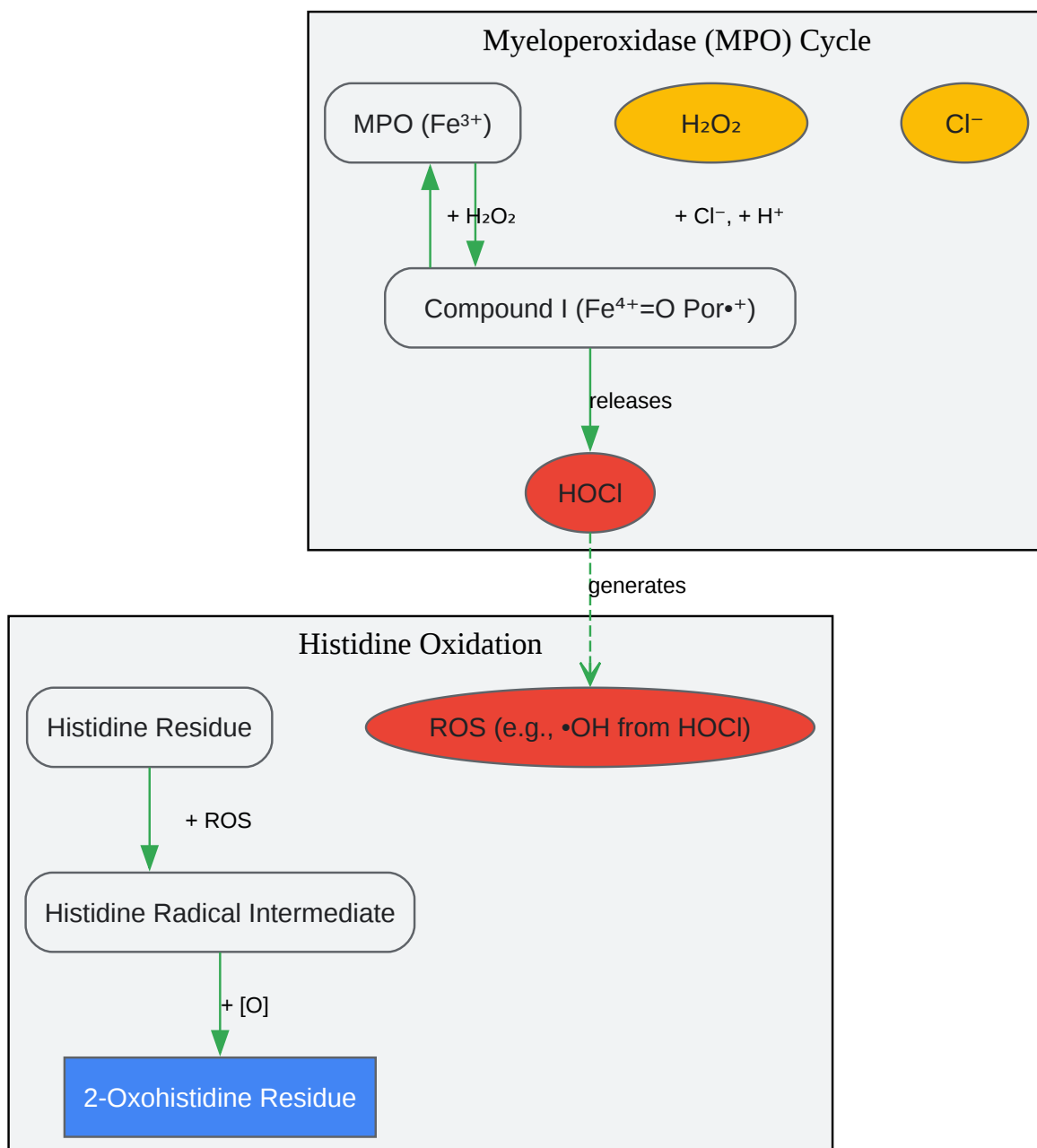
This technical guide provides an in-depth overview of the spontaneous formation of 2-oxohistidine in biological systems, with a focus on its formation, quantification, and biological significance.

The Transition from 2-Chlorohistidine to 2-Oxohistidine

Initial hypotheses centered on the direct reaction of HOCl with the imidazole ring of histidine to form **2-chlorohistidine**. However, experimental evidence suggests that **2-chlorohistidine** may be a transient intermediate or that the primary stable product of this oxidative interaction is 2-oxohistidine.^{[5][8]} The formation of 2-oxohistidine involves the addition of an oxygen atom to the C2 position of the imidazole ring, resulting in a +16 Da mass shift that is readily detectable by mass spectrometry.^[9]

Mechanism of 2-Oxohistidine Formation

The spontaneous formation of 2-oxohistidine in biological systems is primarily driven by metal-catalyzed oxidation.^[3] This process can be initiated by ROS, including those generated by the MPO-H₂O₂-Cl⁻ system. The proposed mechanism involves the generation of a hydroxyl radical (•OH) which attacks the C2 position of the histidine imidazole ring.^[10] This is followed by further oxidation to yield the stable 2-oxohistidine product.



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Proposed pathway for the formation of 2-Oxohistidine.

Quantitative Data on 2-Oxohistidine

The formation and presence of 2-oxohistidine have been quantified in both in vitro and in vivo settings. The following tables summarize key quantitative findings from the literature.

Parameter	Value	Conditions	Reference
In Vitro Synthesis			
Yield			
N-benzoyl-L-2-oxohistidine	~50%	Optimized Metal-Catalyzed Oxidation (Cu ²⁺ /ascorbate)	[9]
Single-histidine peptides	~10%	Metal-Catalyzed Oxidation (Cu ²⁺ /ascorbate)	[9]
Double-histidine peptides	~1%	Metal-Catalyzed Oxidation (Cu ²⁺ /ascorbate)	[9]

Tissue	2-Oxo-carnosine (pmol/mg protein)	Carnosine (pmol/mg protein)	% 2-Oxo-carnosine	2-Oxo-anserine (pmol/mg protein)	Anserine (pmol/mg protein)	Reference
Mouse Brain	-	1968	0.012%	0.11	67	[11]
Mouse Lung	-	-	-	0.45	116	[11]
Mouse Heart	-	-	-	0.36	65	[11]
Mouse Kidney	-	120	1.8%	7.0	211	[11]
Mouse Liver	-	-	-	0.33	17	[11]
Mouse Muscle	4.8	18921	0.025%	30	15990	[11]

Experimental Protocols

In Vitro Synthesis of 2-Oxohistidine-Containing Peptides

This protocol is adapted from methods describing metal-catalyzed oxidation of histidine residues.[\[9\]](#)

Materials:

- Histidine-containing peptide of interest
- Copper(II) sulfate (CuSO₄) solution (1 M)
- Sodium ascorbate
- EDTA solution (500 mM)

- Milli-Q water
- pH meter

Procedure:

- Dissolve the histidine-containing peptide in Milli-Q water to a final concentration of 1-10 mM.
- Add CuSO₄ solution to a final concentration of 10-50 µM.
- Incubate the mixture for 10 minutes at room temperature to allow for copper-peptide chelation.
- Freshly prepare a solution of sodium ascorbate and add it to the reaction mixture to a final concentration of 20-100 mM.
- Allow the reaction to proceed for 1-24 hours at room temperature. The reaction progress can be monitored by HPLC or LC-MS.
- To stop the reaction, add EDTA solution to a final concentration of 10-50 mM to chelate the copper ions.
- The resulting 2-oxohistidine-containing peptide can be purified by reversed-phase HPLC.

Detection and Quantification of 2-Oxohistidine by LC-MS/MS

This protocol outlines a general method for the detection and quantification of 2-oxohistidine in protein samples.[\[11\]](#)[\[12\]](#)

Sample Preparation (from tissue):

- Homogenize tissue samples in an appropriate buffer (e.g., phosphate-buffered saline).
- Centrifuge the homogenate to pellet cellular debris.
- Collect the supernatant containing soluble proteins.

- Perform a protein assay (e.g., BCA assay) to determine the protein concentration.
- For analysis of 2-oxohistidine-containing dipeptides, further purification using cation exchange chromatography may be necessary.[\[12\]](#)
- For proteomic analysis, perform in-solution or in-gel tryptic digestion of the protein sample.

LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Use a reversed-phase C18 column.
 - Employ a gradient elution using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - The more hydrophobic nature of 2-oxohistidine compared to histidine will result in a longer retention time.[\[9\]](#)
- Mass Spectrometry (MS):
 - Use an electrospray ionization (ESI) source in positive ion mode.
 - Perform a full scan MS to identify the precursor ions. The formation of 2-oxohistidine results in a +16 Da mass shift compared to the unmodified peptide.
 - Perform tandem MS (MS/MS) on the precursor ion of interest.
 - Fragment analysis should confirm the location of the +16 Da modification on the histidine residue.
 - For quantification, use a stable isotope-labeled internal standard and perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).



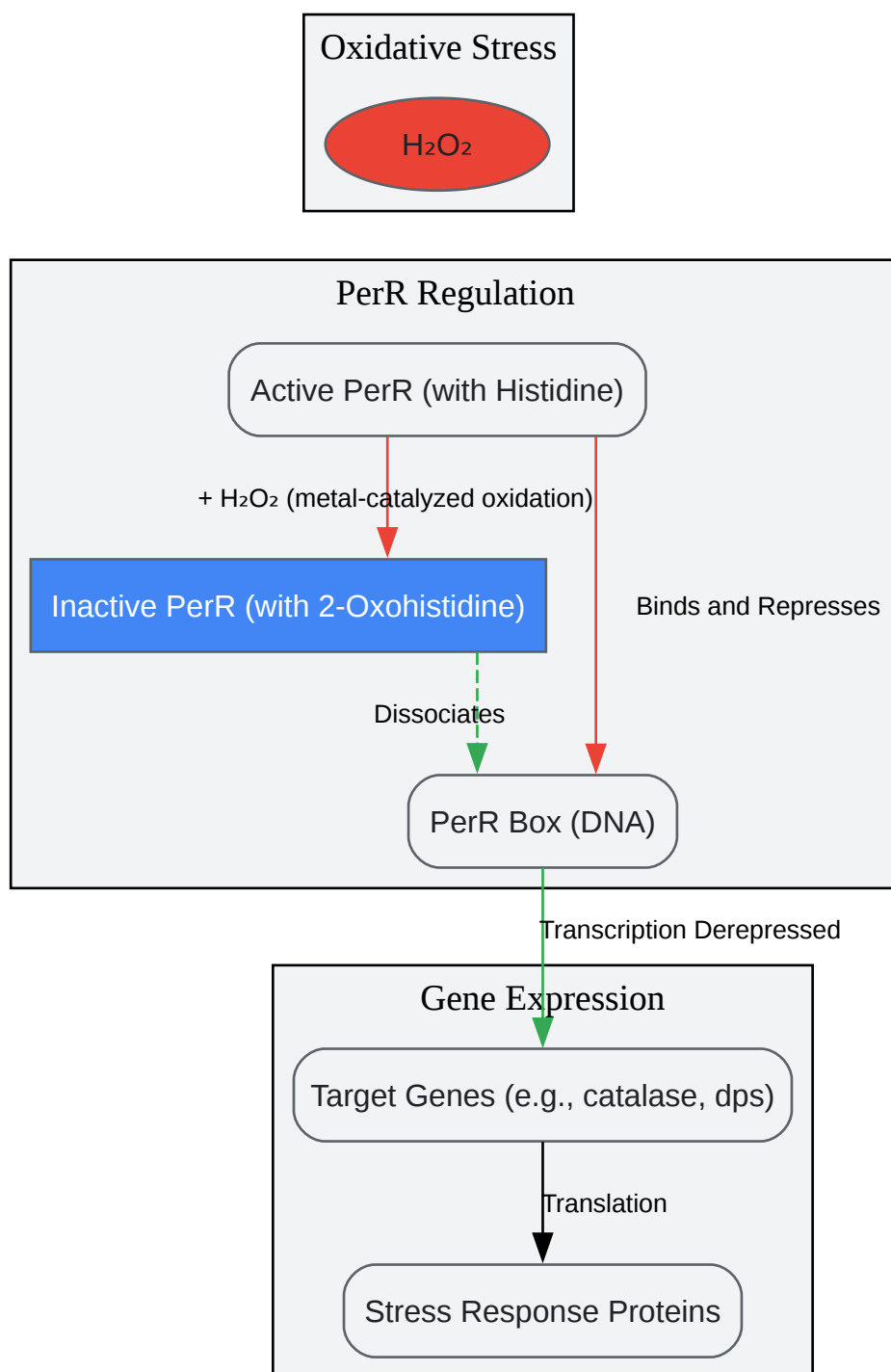
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A typical experimental workflow for 2-oxohistidine analysis.

Biological Significance and Signaling Pathways

The formation of 2-oxohistidine is not merely a marker of oxidative damage; it can also serve as a key component in redox-sensitive signaling pathways. A prime example is the bacterial peroxide resistance protein (PerR).[13][14]

PerR is a transcription factor that regulates genes involved in iron homeostasis and the response to oxidative stress.[15] In its reduced state, PerR binds to specific DNA sequences (PerR boxes) in the promoter regions of its target genes, repressing their transcription. The sensing of oxidative stress, particularly hydrogen peroxide, occurs through the metal-catalyzed oxidation of a critical histidine residue within the PerR protein to 2-oxohistidine.[13][16] This modification induces a conformational change in PerR, leading to its dissociation from the DNA and the subsequent transcription of the previously repressed genes. These genes often encode proteins that help the cell mitigate oxidative damage, such as catalase and Dps-like proteins. [14]



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